![molecular formula C20H24N2O4 B14328455 1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]- CAS No. 110662-23-2](/img/structure/B14328455.png)
1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is a chemical compound with a complex structure, characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- typically involves the reaction of ethylenediamine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and function .
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2,5-dimethoxyphenyl groups.
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)-: Contains additional methyl groups on the nitrogen atoms.
N-Ethyl-N’-methyl-1,2-ethanediamine: Different alkyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
110662-23-2 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-N-[2-[(2,5-dimethoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C20H24N2O4/c1-23-17-5-7-19(25-3)15(11-17)13-21-9-10-22-14-16-12-18(24-2)6-8-20(16)26-4/h5-8,11-14H,9-10H2,1-4H3 |
InChI 键 |
OAASQSSBLPZNGY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=NCCN=CC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
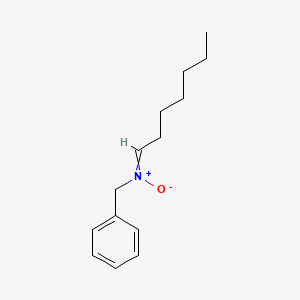
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
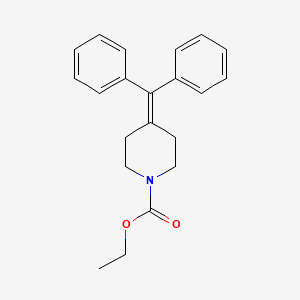
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
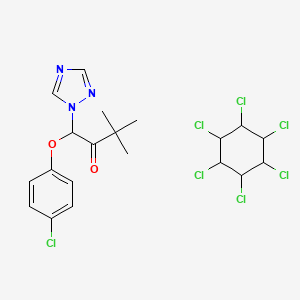
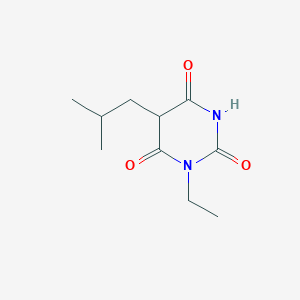
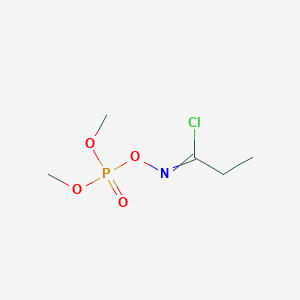
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
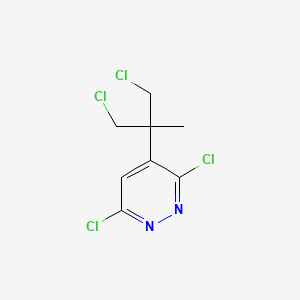
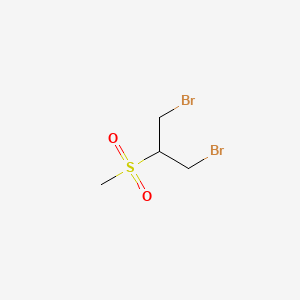
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
